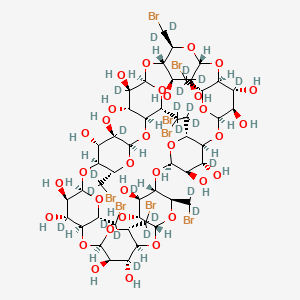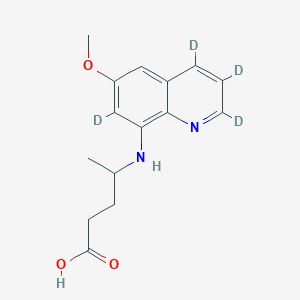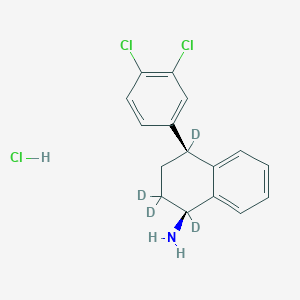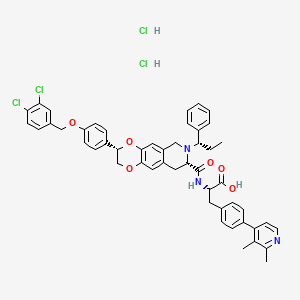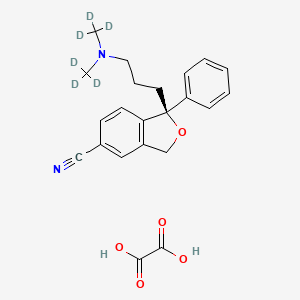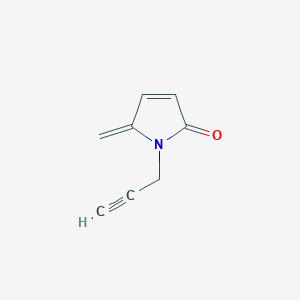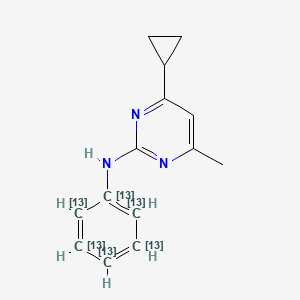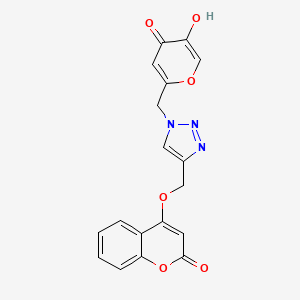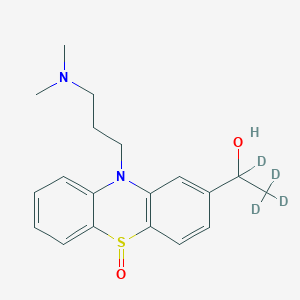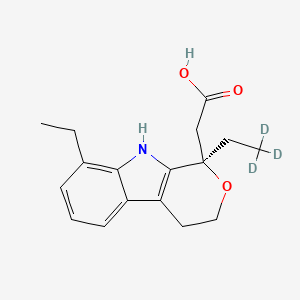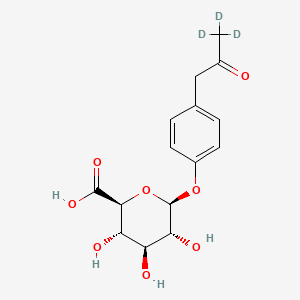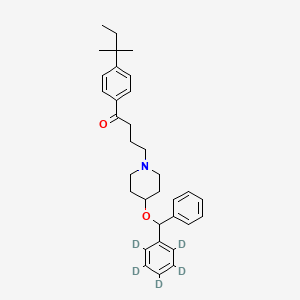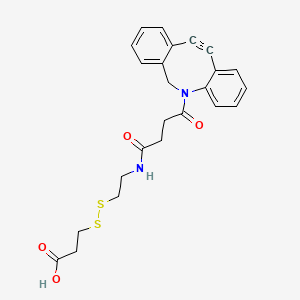
DBCO-S-S-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-S-S-acid typically involves the reaction of dibenzocyclooctyne with a disulfide-containing reagent under mild conditions. The reaction is often carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature . The disulfide bond in the compound can be cleaved using reducing agents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The compound is purified using techniques such as column chromatography and recrystallization to achieve high purity levels (≥95%) .
化学反应分析
Types of Reactions
DBCO-S-S-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a type of click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage . The compound can also undergo reduction reactions where the disulfide bond is cleaved .
Common Reagents and Conditions
SPAAC Reaction: Azide-containing biomolecules, aqueous or organic solvents, room temperature.
Reduction Reaction: Reducing agents such as DTT, BME, or TCEP, aqueous or organic solvents, room temperature.
Major Products
SPAAC Reaction: Formation of a stable triazole linkage.
Reduction Reaction: Cleavage of the disulfide bond, resulting in two thiol-containing products.
科学研究应用
DBCO-S-S-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Bioconjugation: Used to label biomolecules with carboxylic acid moieties through copper-free click chemistry
Antibody-Drug Conjugates (ADCs): Acts as a cleavable linker in the synthesis of ADCs, allowing for targeted drug delivery.
Molecular Imaging: Facilitates the labeling of cellular proteins and lipids for imaging studies.
Drug Delivery: Used in the development of drug delivery systems that can release drugs in response to specific stimuli.
Single-Molecule Studies: Employed in single-molecule techniques such as magnetic tweezers to study DNA-protein interactions.
作用机制
The primary mechanism of action of DBCO-S-S-acid involves its ability to undergo SPAAC reactions with azide-containing biomolecules. The strained alkyne in the DBCO moiety reacts with the azide group to form a stable triazole linkage without the need for a copper catalyst . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
相似化合物的比较
DBCO-S-S-acid is unique due to its combination of a DBCO moiety, a disulfide bond, and a carboxylic acid group. Similar compounds include:
Dibenzocyclooctyne (DBCO): Lacks the disulfide bond and carboxylic acid group, primarily used in SPAAC reactions.
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS): Contains an NHS ester group for amine-reactive conjugation.
Dioxolane-fused trans-cyclooctene (d-TCO): Used in inverse-electron-demand Diels–Alder (iEDDA) reactions.
This compound stands out due to its cleavable disulfide bond, which allows for reversible modifications and controlled release applications .
属性
分子式 |
C24H24N2O4S2 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C24H24N2O4S2/c27-22(25-14-16-32-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30) |
InChI 键 |
PEZSNNGHQIWOEV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


